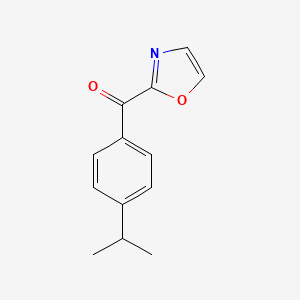

2-(4-Isopropylbenzoyl)oxazole

描述

Contextual Significance of Substituted Oxazole (B20620) Scaffolds in Modern Organic Synthesis

Substituted oxazole scaffolds are considered "privileged structures" in medicinal chemistry. researchgate.net This designation stems from their frequent appearance in a wide array of biologically active natural products and synthetic compounds. tandfonline.combohrium.com The oxazole nucleus is a versatile five-membered heterocyclic ring that can engage with various biological receptors and enzymes through diverse non-covalent interactions. tandfonline.comsemanticscholar.org This has led to the development of oxazole-containing compounds with a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and antidiabetic properties. bohrium.comnih.govthieme-connect.com Beyond their medicinal applications, oxazoles serve as crucial building blocks and intermediates in organic synthesis, enabling the construction of more complex molecular architectures. nih.govbeilstein-journals.org

Rationale for Focused Academic Inquiry into 2-(4-Isopropylbenzoyl)oxazole

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, a strong rationale for its academic investigation can be inferred from the known properties of its constituent parts. The compound is a 2-aroyloxazole, a class of molecules recognized for their utility as synthetic intermediates. researchgate.netacs.org The academic interest is driven by the potential to combine the well-established biological significance of the oxazole core with the pharmacological contributions of the 4-isopropylbenzoyl moiety.

The isopropylphenyl group, often derived from cumene, is a feature in various molecules exhibiting biological effects. For instance, derivatives containing this group have been investigated for their antimicrobial and anti-inflammatory properties. jst.go.jppku.edu.cn The synthesis of N-(3-(2,4-Dibromo-6-(4-isopropylbenzoyl)phenylamino)-3-oxo-1-phenylprop-1-en-2-yl)benzamide highlights the use of the 4-isopropylbenzoyl group in constructing complex, potentially bioactive molecules. jst.go.jpjst.go.jp Therefore, the focused academic inquiry into this compound is a logical step in the exploration of new chemical entities. It represents a strategic molecular design, merging a privileged heterocyclic scaffold with a substituent known to be present in pharmacologically active compounds, with the goal of discovering novel therapeutic agents.

Positional and Substituent Effects on Oxazole Reactivity

The reactivity of the oxazole ring is significantly influenced by the position and electronic nature of its substituents. The parent oxazole is a weak base, and the ring is generally electron-deficient. wikipedia.org The positions on the ring exhibit different reactivities:

C2 Position: This is the most electron-deficient carbon and is susceptible to deprotonation by strong bases to form a 2-lithio-oxazole, which can exist in equilibrium with a ring-opened isonitrile form. wikipedia.org The presence of a strong electron-withdrawing group, such as the 4-isopropylbenzoyl group, at the C2 position further increases this acidity, making it the most reactive site for nucleophilic attack or modification. acs.org

C5 Position: This is the most electron-rich carbon and is the typical site for electrophilic aromatic substitution, provided there are no strong deactivating groups on the ring. wikipedia.org

C4 Position: Electrophilic attack can also occur at C4, though it is generally less favored than C5. semanticscholar.org

In this compound, the aroyl substituent at C2 exerts a strong electron-withdrawing effect. This deactivates the entire oxazole ring towards electrophilic substitution, making reactions at C4 and C5 more difficult. Conversely, it enhances the electrophilicity of the C2-carbonyl carbon, making it a prime target for nucleophiles. It also increases the acidity of the proton at C5, although deprotonation at C2 remains more favorable. The presence of this acyl group is a key feature in reactions like the Cornforth rearrangement, a thermal process where the acyl group and the C5 substituent can exchange positions. wikipedia.org

Overview of Research Trajectories for Complex Oxazole Derivatives

Current research on complex oxazole derivatives is advancing along two primary trajectories: the development of novel synthetic methodologies and the exploration of their potential applications, particularly in medicinal chemistry.

Chemists are continuously seeking more efficient, sustainable, and regioselective methods for synthesizing highly substituted oxazoles. This includes the advancement of transition-metal-catalyzed reactions, such as C-H activation and cross-coupling, to functionalize pre-existing oxazole rings. researchgate.net Additionally, multicomponent reactions, which allow for the construction of complex molecules from simple starting materials in a single step, are a major focus. bohrium.com The development of metal-free synthetic routes, such as iodine-catalyzed oxidative cyclizations, is also a significant area of research, offering more environmentally benign alternatives. researchgate.netacs.org

The second major research direction involves the synthesis of libraries of diverse oxazole derivatives for screening against a wide range of biological targets. bohrium.comnih.gov The goal is to identify new lead compounds for drug discovery programs targeting diseases such as cancer, microbial infections, and inflammatory disorders. tandfonline.comorganic-chemistry.org The exploration of structure-activity relationships (SAR) helps in rationally designing more potent and selective oxazole-based therapeutic agents. semanticscholar.org

Data Tables

Table 1: Chemical Compound Properties of this compound

| Property | Value | Source |

| CAS Number | 898759-99-4 | [Generic] |

| Molecular Formula | C13H13NO2 | [Generic] |

| Molecular Weight | 215.25 g/mol | [Generic] |

| IUPAC Name | (4-isopropylphenyl)(oxazol-2-yl)methanone | [Generic] |

| Predicted Boiling Point | 340.4 ± 35.0 °C | [Generic] |

| Predicted Density | 1.111 ± 0.06 g/cm³ | [Generic] |

| Predicted pKa | -2.18 ± 0.10 | [Generic] |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,3-oxazol-2-yl-(4-propan-2-ylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9(2)10-3-5-11(6-4-10)12(15)13-14-7-8-16-13/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIZXCMULJTIBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642088 | |

| Record name | (1,3-Oxazol-2-yl)[4-(propan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-99-4 | |

| Record name | (1,3-Oxazol-2-yl)[4-(propan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Diffraction Based Structural Characterization Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a cornerstone in the structural determination of 2-(4-Isopropylbenzoyl)oxazole, providing a detailed atom-by-atom picture of the molecular framework.

Comprehensive ¹H NMR Spectral Assignment and Coupling Analysis

The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (CDCl₃) at 400 MHz, reveals distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the 4-isopropylphenyl group appear as a set of two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the carbonyl group are observed at approximately δ 7.96 ppm, while the protons meta to the carbonyl group resonate at around δ 7.43 ppm, both with a typical ortho-coupling constant (J) of 8.6 Hz.

The oxazole (B20620) ring protons exhibit their own characteristic chemical shifts. The proton at the 5-position of the oxazole ring typically appears as a singlet around δ 7.20-7.80 ppm, while the proton at the 4-position is generally observed in a similar region, though its exact chemical shift can be influenced by the solvent and substitution.

The isopropyl group protons give rise to a septet and a doublet. The single methine proton (CH) of the isopropyl group is observed as a septet at approximately δ 3.07 ppm with a coupling constant of 6.8 Hz, resulting from its coupling to the six equivalent methyl protons. These two methyl groups (CH₃) appear as a doublet at around δ 1.34 ppm, integrating to six protons.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic (ortho to C=O) | ~7.96 | d | 8.6 | 2H |

| Aromatic (meta to C=O) | ~7.43 | d | 8.6 | 2H |

| Oxazole-H5 | ~7.20-7.80 | s | - | 1H |

| Oxazole-H4 | ~7.20-7.80 | s | - | 1H |

| Isopropyl-CH | ~3.07 | sept | 6.8 | 1H |

| Isopropyl-CH₃ | ~1.34 | d | 6.8 | 6H |

Advanced ¹³C NMR Techniques, Including DEPT and HMBC

The ¹³C NMR spectrum, recorded at 100.6 MHz in CDCl₃, provides a count of the unique carbon atoms and information about their chemical environment. The carbonyl carbon of the benzoyl group is typically the most downfield signal, appearing around δ 185-195 ppm. The carbon atoms of the oxazole ring resonate in the aromatic region, with the C2 carbon (attached to the benzoyl group) appearing around δ 160.0 ppm, C4 at approximately δ 126.8 ppm, and C5 around δ 159.1 ppm.

The aromatic carbons of the 4-isopropylphenyl ring show distinct signals. The quaternary carbon attached to the carbonyl group (C1') is found near δ 136.3 ppm, while the carbon bearing the isopropyl group (C4') is observed at a similar chemical shift. The ortho (C2', C6') and meta (C3', C5') carbons appear at approximately δ 129.4 ppm and δ 127.7 ppm, respectively. The isopropyl group carbons are observed with the methine carbon (CH) at around δ 26.5 ppm and the two equivalent methyl carbons (CH₃) at approximately δ 21.1 ppm.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between CH, CH₂, and CH₃ groups, confirming the assignments made from the broadband-decoupled ¹³C NMR spectrum. Heteronuclear Multiple Bond Correlation (HMBC) experiments would further establish the connectivity by showing correlations between protons and carbons that are two or three bonds apart, for instance, linking the ortho-protons of the phenyl ring to the carbonyl carbon.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~185-195 |

| Oxazole-C2 | ~160.0 |

| Oxazole-C5 | ~159.1 |

| Aromatic-C1' | ~136.3 |

| Aromatic-C4' | ~136.3 |

| Aromatic-C2', C6' | ~129.4 |

| Aromatic-C3', C5' | ~127.7 |

| Oxazole-C4 | ~126.8 |

| Isopropyl-CH | ~26.5 |

| Isopropyl-CH₃ | ~21.1 |

2D NMR Spectroscopy for Complete Structural Elucidation

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are crucial for the unambiguous assignment of all proton and carbon signals. A COSY spectrum would show correlations between coupled protons, for example, between the ortho and meta protons on the phenyl ring, and between the isopropyl methine proton and the methyl protons. An HSQC spectrum would directly correlate each proton signal with its attached carbon, confirming the assignments for the aromatic CH groups and the isopropyl group.

Conformational Analysis via NMR Spectroscopic Data

While standard NMR provides the connectivity, more advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could offer insights into the preferred conformation of the molecule in solution. Specifically, NOESY experiments could reveal through-space interactions between the protons of the oxazole ring and the protons of the 4-isopropylphenyl ring, providing information about the rotational orientation of the benzoyl group relative to the oxazole ring.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Vibrational Modes

The FTIR spectrum of this compound provides valuable information about the functional groups present in the molecule. A strong absorption band is expected in the region of 1650-1680 cm⁻¹ corresponding to the stretching vibration of the carbonyl (C=O) group of the ketone. The C=N stretching vibration of the oxazole ring would likely appear in the range of 1600-1650 cm⁻¹.

Characteristic C-H stretching vibrations for the aromatic ring and the isopropyl group are expected just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively. The C-O-C stretching of the oxazole ring would typically be observed in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations would be visible as a series of bands in the 1400-1600 cm⁻¹ range.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 |

| C=O Stretch (Ketone) | 1650-1680 |

| C=N Stretch (Oxazole) | 1600-1650 |

| Aromatic C=C Stretch | 1400-1600 |

| C-O-C Stretch (Oxazole) | 1000-1300 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry is a powerful tool for determining the precise molecular mass and, consequently, the elemental formula of a compound. For this compound (C₁₃H₁₃NO₂), the calculated exact mass is 215.0946 g/mol . HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a protonated molecular ion [M+H]⁺ with a measured m/z value extremely close to the calculated value for C₁₃H₁₄NO₂⁺ (216.1025). This high degree of accuracy allows for the unambiguous confirmation of the molecular formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃NO₂ |

| Calculated Exact Mass | 215.0946 |

| Expected [M+H]⁺ (m/z) | 216.1025 |

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure and Packing Arrangements

Single Crystal X-ray Diffraction (SCXRD) is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and the absolute configuration of a molecule. Furthermore, analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, which are crucial for understanding the solid-state properties of a compound.

Detailed Research Findings

A thorough search of scientific literature and crystallographic databases for single-crystal X-ray diffraction studies on this compound did not yield any specific experimental data. As of the latest available information, the crystal structure of this particular compound has not been determined and deposited in publicly accessible databases such as the Cambridge Structural Database (CSD).

Therefore, detailed research findings regarding its absolute structure and packing arrangements, including specific crystallographic parameters, are not available. The following data tables are presented as a template for the type of information that would be obtained from an SCXRD study, but they remain unpopulated due to the absence of experimental data for this compound.

Data Tables

Should a single crystal X-ray diffraction study of this compound be conducted in the future, the following tables would be populated with the resulting data.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₁₃H₁₃NO₂ |

| Formula weight | 215.25 |

| Temperature (K) | Data not available |

| Wavelength (Å) | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions | |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (Mg/m³) | Data not available |

| Absorption coefficient (mm⁻¹) | Data not available |

| F(000) | Data not available |

| Crystal size (mm³) | Data not available |

| Theta range for data collection (°) | Data not available |

| Index ranges | Data not available |

| Reflections collected | Data not available |

| Independent reflections | Data not available |

| Completeness to theta = x° (%) | Data not available |

| Absorption correction | Data not available |

| Max. and min. transmission | Data not available |

| Refinement method | Data not available |

| Data / restraints / parameters | Data not available |

| Goodness-of-fit on F² | Data not available |

| Final R indices [I>2sigma(I)] | Data not available |

| R indices (all data) | Data not available |

| Absolute structure parameter | Data not available |

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| Data not available | Data not available |

| Data not available | Data not available |

| Data not available | Data not available |

Table 3: Hydrogen Bond Geometry (Å, °) for this compound

| D—H···A | d(D—H) | d(H···A) | d(D···A) | <(DHA) |

|---|

While specific data for the target compound is unavailable, studies on other substituted oxazole derivatives often reveal common packing motifs. These can include π-π stacking interactions between the aromatic rings and weaker C-H···O or C-H···N hydrogen bonds, which collectively govern the supramolecular architecture. The presence of the isopropyl group and the benzoyl moiety in this compound would be expected to play a significant role in directing these intermolecular interactions. However, without experimental data, any discussion of the specific packing arrangement remains speculative.

Chemical Reactivity and Reaction Mechanisms of 2 4 Isopropylbenzoyl Oxazole

Electrophilic Aromatic Substitution on the Oxazole (B20620) Ring and Phenyl Moietyminia.edu.egorganic-chemistry.orglibretexts.org

The susceptibility of 2-(4-Isopropylbenzoyl)oxazole to electrophilic aromatic substitution is dictated by the electronic properties of both the oxazole ring and the appended 4-isopropylphenyl group. The oxazole ring itself is an electron-deficient heterocycle, which generally makes electrophilic substitution reactions challenging unless activating substituents are present. pharmaguideline.com Conversely, the phenyl ring is substituted with both an activating isopropyl group and a deactivating acyl group, leading to more complex reactivity patterns. libretexts.orglumenlearning.com

Regioselectivity at C5 of the Oxazole Ring and Steric Effectsminia.edu.eglibretexts.org

For the oxazole ring, the general order of reactivity towards electrophiles is C4 > C5 > C2. pharmaguideline.com However, many sources state that electrophilic substitution, when it occurs, preferentially happens at the C5 position, which is the most electron-rich carbon. tandfonline.comsemanticscholar.org The presence of an electron-donating group on the ring is often necessary to facilitate this type of reaction. tandfonline.comsemanticscholar.org

In the case of this compound, the 4-isopropylbenzoyl group at the C2 position is strongly electron-withdrawing. This effect significantly deactivates the entire oxazole nucleus towards electrophilic attack, making such reactions difficult to achieve. If a reaction were forced, the C5 position would be the predicted site of substitution, though the reaction rate would be substantially lower than that of benzene. libretexts.org Steric hindrance from the bulky 4-isopropylbenzoyl group at the adjacent C2 position is not expected to be a major determining factor for substitution at C5, as the attack would occur on the opposite side of the heteroaromatic ring.

Substituent Effects of the Isopropylbenzoyl Group on Electrophilic Reactivity

The 4-isopropylbenzoyl group has a dual role in directing electrophilic substitution, affecting both the oxazole ring and its own phenyl moiety.

Effect on the Oxazole Ring : The benzoyl portion of the substituent is a strong deactivating group due to its electron-withdrawing nature (a -I and -R effect). ucsb.edulibretexts.org This reduces the electron density of the oxazole ring, making it less nucleophilic and thus less reactive towards electrophiles. lumenlearning.com

Effect on the Phenyl Moiety : The phenyl ring has two substituents whose directing effects must be considered: the activating isopropyl group and the deactivating 2-oxazolylcarbonyl group.

The isopropyl group is an alkyl group, which is an electron-donating group (+I effect) that activates the ring and is an ortho, para-director. libretexts.orglumenlearning.com

The 2-oxazolylcarbonyl group is an acyl group, which is a strong electron-withdrawing group and a deactivating meta-director. libretexts.orgstudymind.co.uk

When these competing effects are considered, the position of electrophilic attack on the phenyl ring is determined by the stronger directing group. Typically, activating groups have a more powerful directing effect than deactivating groups. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the activating isopropyl group. The para position is already occupied by the carbonyl bridge. This leads to substitution at positions 2' and 6' of the phenyl ring.

| Ring System | Substituent at C2 | Effect on Reactivity | Predicted Site of Electrophilic Attack |

| Oxazole Ring | 4-Isopropylbenzoyl (Electron-withdrawing) | Strong Deactivation | C5 (if reaction occurs) |

| Phenyl Moiety | Isopropyl (Activating, o,p-directing) | Activation (relative) | Positions ortho to the isopropyl group |

| 2-Oxazolylcarbonyl (Deactivating, m-directing) | Deactivation (relative) | Positions meta to the carbonyl group |

Nucleophilic Reactivity and Ring-Opening Processesminia.edu.egorganic-chemistry.orglibretexts.org

The presence of electron-withdrawing groups and electrophilic centers in this compound makes it susceptible to nucleophilic attack. These reactions can occur at several sites, potentially leading to addition products or cleavage of the oxazole ring. pharmaguideline.comtandfonline.com

C2-Deprotonation and Subsequent Transformations to Isonitrilesminia.edu.eg

A characteristic reaction of oxazoles with an unsubstituted C2 position is deprotonation by a strong base, such as an organolithium reagent. pharmaguideline.com This metallation at the most electron-deficient carbon (C2) yields a 2-lithio-oxazole intermediate. pharmaguideline.com However, these intermediates are often unstable and can undergo ring cleavage to form open-chain isocyanides. pharmaguideline.com

For this compound, this specific reaction pathway is not possible because the C2 position is substituted with the 4-isopropylbenzoyl group and lacks a proton for abstraction. Therefore, direct C2-deprotonation does not occur.

Reactivity with Nucleophiles at Electrophilic Centers

This compound possesses two primary electrophilic centers susceptible to nucleophilic attack: the carbonyl carbon and the C2 carbon of the oxazole ring.

Attack at the Carbonyl Carbon : The carbonyl carbon of the benzoyl group is a classic electrophilic site. It will readily react with a wide range of nucleophiles (e.g., organometallic reagents, hydrides, amines) via nucleophilic addition. This is a standard ketone reaction and typically does not involve the oxazole ring directly.

Attack at the Oxazole Ring : Strong nucleophiles can attack the electron-deficient carbons of the oxazole ring, particularly C2 and C5. pharmaguideline.com Such attacks often lead to the cleavage of the heterocyclic ring rather than simple substitution. pharmaguideline.comtandfonline.com For instance, reaction with nucleophiles like ammonia (B1221849) or formamide (B127407) can transform oxazoles into imidazoles through a ring-opening and re-cyclization sequence. pharmaguideline.com The electron-withdrawing 4-isopropylbenzoyl group at C2 would enhance the electrophilicity of this position, making it a likely target for strong nucleophiles, which would result in ring-opening.

| Electrophilic Center | Type of Nucleophile | Typical Reaction Outcome |

| Carbonyl Carbon | Various Nucleophiles (e.g., Grignard, LiAlH₄) | Nucleophilic Addition (e.g., alcohol formation) |

| C2 of Oxazole Ring | Strong Nucleophiles (e.g., NH₃) | Nucleophilic attack followed by ring cleavage and rearrangement |

| C5 of Oxazole Ring | Strong Nucleophiles | Potential for nucleophilic attack, often leading to ring opening |

Cycloaddition Reactions of the Oxazole Nucleusminia.edu.egorganic-chemistry.orglumenlearning.com

The oxazole ring can function as a diene in Diels-Alder [4+2] cycloaddition reactions, reacting with dienophiles to form pyridine (B92270) or furan (B31954) derivatives after subsequent transformations of the initial adduct. pharmaguideline.comtandfonline.com The facility of this reaction is highly dependent on the electronic nature of both the oxazole and the dienophile. acs.org

The reactivity of the oxazole as a diene is enhanced by electron-donating substituents on the ring, which raise the energy of the Highest Occupied Molecular Orbital (HOMO). thieme-connect.com Conversely, the presence of the electron-withdrawing 4-isopropylbenzoyl group at C2 in this compound lowers the energy of the HOMO. This makes the compound a less effective diene in normal-electron-demand Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride). acs.orgthieme-connect.com

However, the electron-deficient nature of the substituted oxazole ring could potentially enable it to participate in inverse-electron-demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles. acs.org Activation of the oxazole nitrogen through protonation or Lewis acid coordination can also facilitate cycloaddition by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). acs.org

Diels-Alder Reactions and Formation of Pyridine Adducts

The oxazole ring can function as a diene in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. wikipedia.orgpharmaguideline.com This reactivity provides a powerful method for synthesizing highly substituted pyridine derivatives. wikipedia.orgtandfonline.com In this process, the oxazole reacts with a dienophile, such as an alkene or alkyne, to form an initial bicyclic adduct containing an oxygen bridge. wikipedia.org This intermediate is often unstable and undergoes a subsequent retro-Diels-Alder reaction or elimination to yield an aromatic pyridine ring. researchgate.net

| Reaction Type | Reactants | Key Intermediate | Final Product |

| Diels-Alder Cycloaddition | This compound (Diene) + Alkene (Dienophile) | Bicyclic oxo-bridged adduct | Substituted Pyridine |

| Diels-Alder Cycloaddition | This compound (Diene) + Alkyne (Dienophile) | Bicyclic oxo-bridged adduct | Substituted Pyridine |

[4+2]-Cycloaddition with Singlet Oxygen and Ring Cleavage Pathways

Oxazoles react with singlet oxygen (¹O₂) in a [4+2] cycloaddition manner, analogous to the Diels-Alder reaction. nih.gov This photooxidation process involves the addition of singlet oxygen across the C2 and C5 positions of the oxazole ring to form an unstable bicyclic endoperoxide intermediate. researchgate.netresearchgate.net This primary reaction pathway is favored because the absence of allylic hydrogens on the oxazole ring prevents the alternative 'ene' reaction mode. nih.govnih.gov

The endoperoxide intermediate is highly reactive and readily undergoes ring cleavage. researchgate.net The cleavage can proceed through different pathways, often leading to the formation of triamides or imino-anhydride products. nih.govnih.gov For this compound, this reaction would result in the complete cleavage of the heterocyclic ring. The specific end-products would depend on the subsequent rearrangement and hydrolysis steps following the initial cycloaddition. acs.org Studies on substituted oxazoles have shown that the rate of this photooxidation is influenced by the electronic effects of the substituents. nih.gov

| Parameter | Description |

| Reaction | [4+2] Cycloaddition (Photooxidation) |

| Reactant | This compound |

| Reagent | Singlet Oxygen (¹O₂) |

| Intermediate | Bicyclic Endoperoxide |

| Result | Cleavage of the oxazole ring |

| Potential Products | Triamides, Imino-anhydrides |

Rearrangement Reactions

Thermal Rearrangements (e.g., Cornforth Rearrangement Analogs)

The Cornforth rearrangement is a well-known thermal rearrangement of 4-acyloxazoles, where the C4-acyl group and the C5-substituent exchange positions. wikipedia.orgwikipedia.org The mechanism involves a thermal pericyclic ring opening to form a nitrile ylide intermediate, which then undergoes a nih.govwikipedia.org-dipolar cyclization to yield the rearranged oxazole. wikipedia.orgchem-station.com

While this compound is a 2-acyloxazole, not a 4-acyloxazole, it can be considered in the context of analogous thermal rearrangements. The fundamental process of ring-opening to a nitrile ylide intermediate is a characteristic reaction of the oxazole ring system. Deprotonation at the C2 position can also lead to a ring-opened isonitrile enolate, which is involved in rearrangements that can yield 4,5-disubstituted oxazoles upon C-acylation. nih.gov Although not a direct Cornforth rearrangement, the thermal stability and potential for rearrangement of this compound would likely proceed through similar valence bond isomerization pathways involving nitrile ylide-type intermediates.

Oxidation and Reduction Pathways of the Oxazole and Phenyl Moieties

The chemical structure of this compound offers several sites for oxidation and reduction reactions, including the oxazole ring, the benzoyl carbonyl group, and the isopropyl group on the phenyl moiety.

Oxidation: The oxazole ring is susceptible to oxidative cleavage by strong oxidizing agents like potassium permanganate (B83412) or ozone, which typically breaks the ring structure. pharmaguideline.com Additionally, certain C2-unsubstituted oxazoles can undergo enzymatic ring oxidation to the corresponding 2-oxazolone, a reaction catalyzed by aldehyde oxidase in liver cytosols. nih.gov This specific pathway involves the incorporation of an oxygen atom from water. nih.gov The isopropyl group attached to the phenyl ring is a potential site for oxidation, which could yield a secondary alcohol or a ketone under appropriate conditions. The phenyl ring itself is generally resistant to oxidation unless harsh conditions are applied.

Reduction: The oxazole ring can be reduced, though this often leads to ring opening or the formation of less stable oxazolines. tandfonline.com For example, reduction with nickel and aluminum alloy can cause ring cleavage. tandfonline.com The benzoyl carbonyl group is a primary site for reduction. Catalytic hydrogenation or treatment with reducing agents like sodium borohydride (B1222165) would likely reduce the ketone to a secondary alcohol, yielding (α-hydroxy-(4-isopropylphenyl)methyl)oxazole. The phenyl ring can be reduced to a cyclohexane (B81311) ring under more forceful conditions, such as high-pressure hydrogenation with specific catalysts.

| Reaction | Reagent/Condition | Affected Moiety | Potential Product |

| Oxidation | Strong Oxidants (e.g., KMnO₄) | Oxazole Ring | Ring-cleavage products |

| Oxidation | Aldehyde Oxidase (enzymatic) | Oxazole Ring (C2-position) | 2-Oxazolone derivative nih.gov |

| Reduction | Catalytic Hydrogenation (e.g., NaBH₄) | Benzoyl Carbonyl | Secondary Alcohol |

| Reduction | Ni/Al alloy | Oxazole Ring | Ring-cleavage products tandfonline.com |

Computational Chemistry and Theoretical Investigations

Reaction Mechanism Elucidation through Computational Transition State Theory

Computational transition state theory is a powerful methodology for exploring the pathways of chemical reactions. It involves mapping the potential energy surface of a reaction to identify the lowest-energy path from reactants to products. This process allows for the identification and characterization of transition states—the high-energy structures that exist at the peak of the reaction energy profile—as well as any intermediates. By calculating the energy barriers associated with these transition states, chemists can predict reaction rates and elucidate the detailed step-by-step mechanism of a chemical transformation. While this is a common application of computational chemistry, specific studies elucidating reaction mechanisms involving 2-(4-Isopropylbenzoyl)oxazole were not found in the provided search results.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or computationally-derived properties with its chemical reactivity. These models use a set of calculated "molecular descriptors"—such as electronic properties (e.g., HOMO-LUMO gap, dipole moment), steric factors, and topological indices—to predict the reactivity of compounds in a specific class. researchgate.net By establishing a statistically significant relationship between these descriptors and observed reaction rates or equilibrium constants, QSRR can be used to predict the behavior of new, unsynthesized compounds. No specific QSRR studies for this compound are available in the provided search results.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to investigate the dynamic behavior of molecules over time. While specific MD simulation studies on this compound are not extensively available in the current body of scientific literature, the principles of this methodology can be applied to understand its probable conformational landscapes and intermolecular interactions. Such simulations would provide critical insights into the molecule's flexibility, its preferred shapes (conformations), and how it interacts with itself and its environment.

An MD simulation would typically model the molecule within a solvent environment (such as water or an organic solvent) to mimic realistic conditions. The simulation would track the movements of each atom over a set period, governed by a force field that describes the intramolecular and intermolecular forces.

Conformational Landscapes

The primary focus of an MD simulation for this compound would be to map its conformational energy landscape. This involves identifying the most stable conformations (energy minima) and the energy barriers to transition between them. The key dihedral angle, defining the rotation between the benzoyl and oxazole (B20620) rings, would be a central coordinate to monitor.

A hypothetical study might reveal several low-energy conformations. For instance, a planar conformation, where the benzoyl group and the oxazole ring lie in the same plane, could be one possibility, potentially stabilized by conjugation. However, steric hindrance between the carbonyl oxygen and the oxazole ring atoms, as well as the bulky isopropyl group, might favor twisted conformations. The simulation would quantify the relative populations of these different conformers at a given temperature.

To illustrate the kind of data an MD simulation would generate, the following table presents a hypothetical distribution of major conformers and the key dihedral angle defining them.

| Conformer ID | Dihedral Angle (Benzoyl-Oxazole) | Relative Population (%) | Potential Energy (kcal/mol) |

| C1 (Twisted) | 45° | 65 | -15.2 |

| C2 (Planar) | 0° | 10 | -13.8 |

| C3 (Twisted) | -45° | 25 | -14.9 |

This table is a hypothetical representation of potential findings from a molecular dynamics simulation and is intended for illustrative purposes only.

Intermolecular Interactions

MD simulations also provide detailed information about the non-covalent interactions that govern how molecules of this compound interact with each other and with solvent molecules. These interactions are crucial for understanding its physical properties, such as solubility and crystal packing.

The simulation would allow for the calculation of interaction energies between pairs of molecules. These energies can be broken down into components such as electrostatic, van der Waals, and polarization contributions to understand the nature of the dominant forces.

The following table provides a hypothetical breakdown of the primary intermolecular interaction energies that could be calculated from an MD simulation of this compound in a condensed phase.

| Interaction Type | Average Energy (kcal/mol) | Dominant Component |

| π-π Stacking (Benzoyl-Benzoyl) | -3.5 | van der Waals (Dispersion) |

| π-π Stacking (Benzoyl-Oxazole) | -2.8 | van der Waals (Dispersion) |

| C-H···N (Isopropyl to Oxazole N) | -1.5 | Electrostatic |

| C-H···O (Aromatic to Carbonyl O) | -1.2 | Electrostatic |

This table is a hypothetical representation of potential findings from a molecular dynamics simulation and is intended for illustrative purposes only.

Advanced Applications in Materials Science General Oxazole Context

Oxazole (B20620) Derivatives in Smart Materials and Functional Polymers

While research specifically detailing 2-(4-Isopropylbenzoyl)oxazole in smart materials is limited, the broader class of oxazole and oxazoline (B21484) derivatives has shown significant promise in the development of functional and stimuli-responsive polymers. These materials can change their properties in response to external stimuli such as temperature, pH, or light.

Poly(2-oxazoline)s (PAOx), which share a related structural motif, are a notable class of polymers recognized for their use in creating 'smart' biomaterials. nih.govnih.gov These polymers are synthesized through the cationic ring-opening polymerization (CROP) of 2-oxazoline monomers. nih.govnih.gov The versatility of this process allows for the creation of polymers with highly tunable properties, including stimuli-responsiveness. nih.gov For instance, by carefully selecting the side chains on the 2-oxazoline ring, polymers that respond to changes in temperature or pH can be engineered, making them suitable for applications like drug delivery systems. nih.gov

Furthermore, the oxazole core is a component in molecules with interesting optical properties. The conjugated π-electron system of the aromatic oxazole ring can contribute to luminescence, making derivatives potential candidates for use in optical materials, organic light-emitting diodes (OLEDs), and laser dyes. researchgate.netresearchgate.netnih.gov The specific substituents on the oxazole ring play a crucial role in tuning these photoluminescent properties. researchgate.net For example, studies on other heterocyclic polymers have shown that incorporating moieties like carbazole (B46965) can lead to materials with excellent charge transport capacity and electrochromic properties, which are key for electronic and optoelectronic devices. mdpi.com The presence of the benzoyl group in this compound, with its own aromatic system, could potentially influence these electronic and optical characteristics.

Another related area is the development of functional polymers like poly(2-isopropenyl-2-oxazoline) (PIPOx), which serves as a versatile platform for creating advanced biomedical materials. mdpi.com The pendant oxazoline groups in PIPOx are reactive and allow for post-polymerization modification, enabling the attachment of various functional molecules to create materials for drug delivery, tissue engineering, and antimicrobial coatings. mdpi.com This highlights the adaptability of the oxazoline/oxazole structure in creating complex, functional polymer architectures.

Corrosion Inhibition Properties of Oxazole Scaffolds

Oxazole derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. koreascience.kr Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.net This adsorption process is facilitated by the unique electronic structure of the oxazole ring.

The corrosion inhibition mechanism of oxazole derivatives involves the adsorption of the molecules onto the metal surface, a process that can occur through physical and/or chemical interactions. researchgate.net The oxazole ring contains heteroatoms (nitrogen and oxygen) with lone pairs of electrons, as well as a delocalized π-electron system. These features are crucial for their interaction with metal surfaces. koreascience.krmdpi.com

Adsorption Mechanisms:

Physical Adsorption (Physisorption): This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is often positively charged, while the inhibitor can become protonated. Van der Waals forces also contribute to this type of adsorption.

Chemical Adsorption (Chemisorption): This is a stronger form of adsorption that involves charge sharing or transfer from the inhibitor molecules to the vacant d-orbitals of the metal atoms, forming a coordinate-type bond. The lone pair electrons on the nitrogen and oxygen atoms, along with the π-electrons of the aromatic oxazole ring, can be donated to the metal surface, leading to the formation of a stable, chemisorbed layer. nih.gov

Once adsorbed, the inhibitor molecules displace water molecules and aggressive ions (like chloride or sulfate) from the metal surface. researchgate.net They then form a dense, protective film that acts as a physical barrier, blocking the active sites for corrosion and hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov Consequently, oxazole derivatives often function as mixed-type inhibitors. researchgate.net

The effectiveness of an oxazole-based corrosion inhibitor is highly dependent on its molecular structure. nih.gov The presence of specific substituent groups can significantly enhance or modify its protective properties by influencing its adsorption characteristics and the stability of the resulting protective film.

Influence of the Isopropyl Group:

The 4-isopropyl group on the benzoyl ring is an alkyl substituent. The influence of alkyl chains on corrosion inhibition efficiency is well-documented.

Electron-Donating Effect: Alkyl groups are electron-donating. This inductive effect increases the electron density on the aromatic ring system of the molecule. An increase in electron density at the adsorption centers (the oxazole ring's heteroatoms and π-system) enhances the molecule's ability to donate electrons to the metal's vacant d-orbitals, thereby strengthening the chemisorption bond and improving inhibition efficiency. nih.gov

Influence of the Benzoyl Group:

The benzoyl group introduces several features that can impact corrosion inhibition:

Additional Adsorption Sites: The benzoyl moiety contains an aromatic phenyl ring and a carbonyl group (C=O). The π-electrons of this additional phenyl ring can participate in the adsorption process through π-π stacking or by interacting with the metal surface. The oxygen atom of the carbonyl group possesses lone pairs of electrons, providing another active site for coordination with the metal atoms on the surface. ampp.org

Steric Effects: The planar but bulky nature of the benzoyl group can influence the orientation of the adsorbed molecule on the metal surface. Depending on the molecular conformation, it could promote a more planar adsorption, increasing surface coverage. ampp.org

The combination of the electron-rich oxazole core, the electron-donating isopropyl group, and the additional adsorption sites provided by the benzoyl group suggests that this compound has a molecular structure well-suited for effective corrosion inhibition.

Future Research Directions and Perspectives

Development of Highly Sustainable and Atom-Economical Synthetic Methodologies

Future research should prioritize the development of environmentally benign and efficient synthetic routes to 2-(4-Isopropylbenzoyl)oxazole and its derivatives. Traditional methods for oxazole (B20620) synthesis often involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. organic-chemistry.org Green chemistry principles offer a roadmap for overcoming these limitations.

Key areas for investigation include:

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. organic-chemistry.orgacs.orgnih.gov Future studies could explore the synthesis of this compound from readily available precursors like α-bromoketones and benzylamines using a ruthenium-based or other suitable photocatalyst. organic-chemistry.orgacs.org This approach offers the potential for high yields at room temperature, significantly reducing energy consumption. organic-chemistry.org

Electrosynthesis: Electrochemical methods provide a sustainable alternative to conventional synthesis by using electricity as a "reagent," thereby avoiding the use of toxic oxidants and transition metals. rsc.org A future direction would be to develop an electrochemical deoxygenative [3+2] cycloaddition strategy to construct the oxazole ring of the target molecule from simple carboxylic acids. rsc.org

Sonochemistry: The use of ultrasonic irradiation can enhance reaction rates and yields, often under milder conditions than conventional heating. nih.gov Investigating sonochemical approaches for the synthesis of this compound could lead to more efficient and environmentally friendly processes. nih.gov

| Synthetic Methodology | Potential Advantages for this compound Synthesis |

| Visible-Light Photocatalysis | Mild reaction conditions (room temperature), reduced energy consumption, high atom economy. organic-chemistry.orgacs.org |

| Electrochemical Synthesis | Avoids toxic oxidants and transition metals, uses electricity as a clean reagent. rsc.org |

| Sonochemistry | Enhanced reaction rates and yields, potentially milder conditions. nih.gov |

| Green Solvents (e.g., Ionic Liquids) | Reduced use of volatile organic compounds, potential for solvent recycling. ijpsonline.com |

Exploration of Novel Reactivity Profiles and Catalytic Transformations

Understanding and expanding the reactivity of the this compound core is crucial for developing new applications. Future research should focus on exploring novel transformations and catalytic systems.

C-H Bond Activation: Direct C-H bond activation is a highly atom-economical strategy for functionalizing heterocyclic compounds. organic-chemistry.org Future studies should investigate the regioselective functionalization of the oxazole ring in this compound, particularly at the C4 and C5 positions, using transition metal catalysts like palladium. acs.orgbeilstein-journals.org This would allow for the direct introduction of aryl, alkenyl, or alkyl groups, providing rapid access to a library of new derivatives. organic-chemistry.orgmdpi.com

Photoredox Catalysis: Beyond its use in synthesis, photoredox catalysis can be employed to explore novel reactivity. For instance, investigating the photocatalytic benzylic C-H oxidation/cyclization of related enaminones could inspire new transformations for this compound. semanticscholar.org

Ring Transformations: Oxazoles can serve as precursors to other heterocyclic systems through various cycloaddition and ring-opening/recyclization reactions. researchgate.nettandfonline.com Future work could explore the conversion of the oxazole moiety in this compound into other valuable heterocycles like pyrroles, imidazoles, or thiazoles, thus expanding its synthetic utility. tandfonline.com

| Transformation Type | Potential Application for this compound |

| C-H Activation/Arylation | Direct introduction of aryl groups at C4 or C5 positions for structure-activity relationship studies. organic-chemistry.orgbeilstein-journals.org |

| C-H Activation/Alkenylation | Synthesis of vinyl-substituted derivatives for use in polymerization or as Michael acceptors. acs.org |

| Ring-Opening/Recyclization | Conversion to other five-membered heterocycles like imidazoles or thiazoles. tandfonline.com |

Integration of Machine Learning and AI in Oxazole Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. These computational tools can accelerate the discovery and development of new molecules by predicting properties, optimizing reaction conditions, and even planning synthetic routes.

In Silico Design of Derivatives: Machine learning models can be trained on existing data to predict the biological activity or material properties of novel compounds. jcchems.com Future research could employ quantitative structure-activity relationship (QSAR) models to design new derivatives of this compound with enhanced properties. researchgate.net This in silico screening approach can prioritize the synthesis of the most promising candidates, saving time and resources. orientjchem.orgnih.gov

Retrosynthesis Prediction: AI-powered retrosynthesis tools can propose synthetic pathways for complex molecules. engineering.org.cn As the complexity of target derivatives of this compound increases, these tools will become invaluable for designing efficient and practical synthetic routes.

Reaction Outcome and Reactivity Prediction: ML algorithms are being developed to predict the outcome and yield of chemical reactions with increasing accuracy. chemai.iochemistryworld.com By training models on large datasets of oxazole synthesis reactions, it will be possible to predict the optimal conditions for synthesizing specific derivatives of this compound, minimizing the need for extensive experimental optimization. appliedclinicaltrialsonline.com

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

A deeper understanding of the dynamic behavior of this compound, including its conformational changes and reaction intermediates, is essential for elucidating its mechanism of action in various applications. Advanced spectroscopic techniques can provide unprecedented insights into these processes.

Femtosecond Spectroscopy: This ultrafast laser technique allows for the real-time observation of chemical reactions on the femtosecond (10⁻¹⁵ s) timescale. britannica.com Future studies could employ femtosecond transient absorption spectroscopy to investigate the electron transfer mechanisms in photocatalytic reactions involving this compound or to study the dynamics of its excited states. rsc.org This would provide a detailed picture of the reaction pathways and the structures of transient intermediates. ebsco.com

Operando Spectroscopy: This approach involves monitoring a catalytic reaction as it happens (in operando). Combining techniques like IR or Raman spectroscopy with a reaction setup can provide valuable information about the catalyst's state and the formation of intermediates under actual reaction conditions. This would be particularly useful for optimizing the catalytic C-H activation or other transformations of this compound.

Advanced NMR Techniques: While standard NMR is routine, advanced techniques like Diffusion Ordered Spectroscopy (DOSY) can be used to study intermolecular interactions and complex formation in solution. Variable temperature NMR can provide information on dynamic conformational equilibria. These methods could be applied to study how this compound interacts with biological targets or other molecules in solution.

| Technique | Information Gained for this compound |

| Femtosecond Transient Absorption Spectroscopy | Real-time observation of reaction intermediates and excited-state dynamics. britannica.comrsc.org |

| Operando IR/Raman Spectroscopy | Monitoring of catalyst and intermediates during a reaction to understand mechanisms. |

| Diffusion Ordered NMR Spectroscopy (DOSY) | Characterization of intermolecular interactions and complex formation in solution. |

| Variable Temperature NMR | Study of conformational dynamics and energy barriers between different conformers. |

常见问题

Q. What are the primary synthetic routes for 2-(4-isopropylbenzoyl)oxazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of oxazole derivatives typically involves cyclization or condensation reactions. For example, the Robinson-Gabriel synthesis is a classical method where 2-acylamido ketones undergo intramolecular cyclization followed by dehydration to yield oxazoles . Acylaminoacylation of aromatic hydrocarbons with substituted oxazolones in the presence of Lewis acids (e.g., AlCl₃) can also produce oxazoles, with yields dependent on substituent electronic effects and reaction time . For this compound, a plausible route involves reacting 4-isopropylbenzoyl chloride with an appropriately substituted oxazole precursor under anhydrous conditions. Reaction optimization should consider solvent polarity (e.g., dichloromethane vs. DMF), temperature (room temperature vs. reflux), and catalyst loading to maximize yield.

Table 1: Cyclization Yields for Analogous Oxazoles (Adapted from )

| Substrate | Product | Yield (%) |

|---|---|---|

| α-Benzamidoacetophenone | 2,5-Diphenyloxazole | 61 |

| α-(4-Bromobenzamido)acetophenone | 2-(4-Bromophenyl)-5-phenyloxazole | 62 |

Q. How is this compound characterized using spectroscopic and analytical techniques?

Methodological Answer: Characterization involves:

- IR Spectroscopy : Identification of C=O (1670–1750 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .

- NMR Spectroscopy : ¹H NMR distinguishes aromatic protons (δ 7.0–8.5 ppm) and isopropyl groups (δ 1.2–1.4 ppm for CH₃; δ 2.5–3.0 ppm for CH). ¹³C NMR confirms the benzoyl carbonyl (δ 165–175 ppm) and oxazole carbons (δ 140–160 ppm) .

- Elemental Analysis : Validates purity by matching calculated vs. observed C/H/N ratios (e.g., ±0.3% tolerance) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How does benzannulation at the oxazole moiety affect the excited-state intramolecular proton transfer (ESIPT) process in hydroxyphenyl-oxazole derivatives?

Methodological Answer: Benzannulation (fusion of benzene rings to oxazole) alters π-conjugation and charge transfer characteristics. In 2-(2′-hydroxyphenyl)oxazoles, benzannulation at the oxazole site minimally shifts ESIPT emission wavelengths but increases energy barriers for proton transfer in the S₁ state due to reduced charge transfer character. This is validated via:

- TDDFT Calculations : Hybrid functionals (B3LYP, PBE0) accurately predict vertical transition energies and proton-transfer pathways .

- IR Spectroscopy : Reduced O–H∙∙∙N hydrogen bond strength in benzannulated derivatives, as seen in redshifted O–H stretches .

Table 2: Impact of Benzannulation on ESIPT Parameters (Adapted from )

| Compound | ESIPT Emission (nm) | Energy Barrier (kcal/mol) |

|---|---|---|

| HPO | 450 | 5.2 |

| HBO | 455 | 6.8 |

| HNO | 460 | 7.5 |

Q. What strategies resolve contradictions in spectroscopic data when analyzing oxazole derivatives?

Methodological Answer: Contradictions (e.g., unexpected NMR splitting or IR band shifts) arise from dynamic processes (e.g., tautomerism) or impurities. Mitigation strategies include:

- Variable-Temperature NMR : Detect tautomeric equilibria (e.g., oxazole ↔ oxazoline) by observing signal coalescence at elevated temperatures .

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of protons .

- Computational Validation : Compare experimental IR/NMR data with DFT-optimized structures (e.g., B3LYP/6-31+G(d)) to identify conformers .

Q. How can computational methods predict the impact of substituents on the photophysical properties of oxazole-based fluorophores?

Methodological Answer:

- DFT/TDDFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to assess charge transfer character. For ESIPT-active derivatives, optimize ground (S₀) and excited (S₁) states to map proton-transfer coordinates .

- Solvent Effects : Use implicit solvation models (e.g., IEFPCM) to simulate emission Stokes shifts in polar vs. nonpolar media .

- Substituent Screening : Electron-withdrawing groups (e.g., –NO₂) stabilize LUMO and redshift emission, while electron-donating groups (e.g., –OCH₃) increase HOMO energy .

Q. What are the challenges in synthesizing metal complexes of this compound, and how are they addressed?

Methodological Answer: Coordination with transition metals (e.g., Cu²⁺, Co²⁺) requires:

- Ligand Design : Ensure oxazole nitrogen and carbonyl oxygen are accessible for metal binding. Steric hindrance from isopropyl groups may reduce coordination efficiency .

- Reaction Conditions : Use anhydrous solvents (e.g., THF) and inert atmospheres to prevent hydrolysis. Monitor complexation via UV-Vis (d-d transitions) and EPR (for paramagnetic ions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。